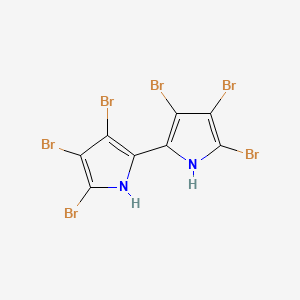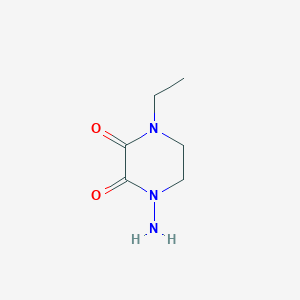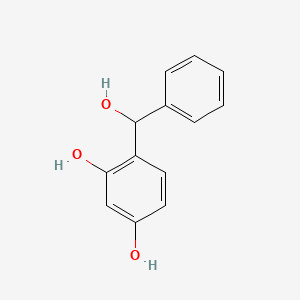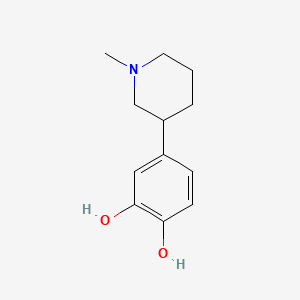
1,2-Benzenediol,4-(1-methyl-3-piperidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzenediol,4-(1-methyl-3-piperidinyl)- is an organic compound with the molecular formula C12H17NO2 It is a derivative of catechol, featuring a piperidine ring substituted at the 4-position with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol,4-(1-methyl-3-piperidinyl)- typically involves the following steps:
Starting Materials: Catechol (1,2-benzenediol) and 1-methyl-3-piperidine.
Reaction: The piperidine derivative is introduced to the catechol under controlled conditions, often involving a catalyst to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification methods to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzenediol,4-(1-methyl-3-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives with reduced aromaticity.
Substitution: Various substituted catechols depending on the electrophile used.
Aplicaciones Científicas De Investigación
1,2-Benzenediol,4-(1-methyl-3-piperidinyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Benzenediol,4-(1-methyl-3-piperidinyl)- involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as catechol-O-methyltransferase (COMT) and other proteins involved in metabolic pathways.
Pathways: The compound may inhibit or modulate the activity of these enzymes, affecting various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylcatechol: A simpler derivative of catechol with a methyl group at the 4-position.
3,4-Dihydroxytoluene: Another catechol derivative with a methyl group at the 3-position.
Homocatechol: A catechol derivative with different substitution patterns.
Uniqueness
1,2-Benzenediol,4-(1-methyl-3-piperidinyl)- is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties compared to other catechol derivatives
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
4-(1-methylpiperidin-3-yl)benzene-1,2-diol |
InChI |
InChI=1S/C12H17NO2/c1-13-6-2-3-10(8-13)9-4-5-11(14)12(15)7-9/h4-5,7,10,14-15H,2-3,6,8H2,1H3 |
Clave InChI |
UWXIEGJSOHTCPF-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC(C1)C2=CC(=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


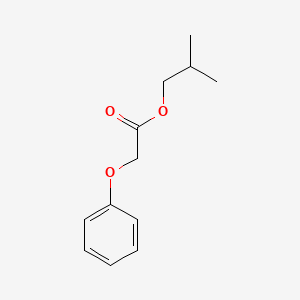
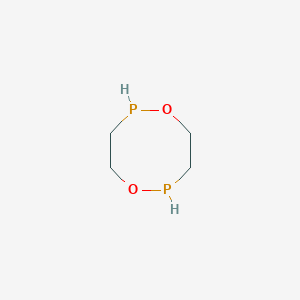

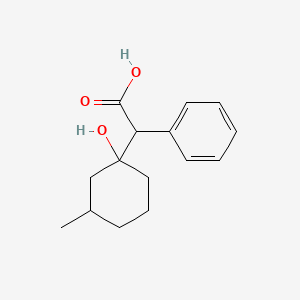
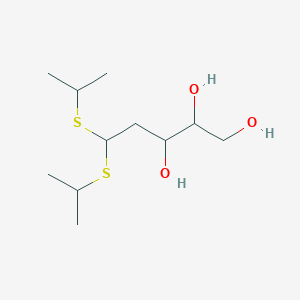
![Phosphonic acid, [1-[(1-methylethylidene)amino]ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13810865.png)
![2-[[2-(Propanoylamino)benzoyl]amino]benzoic acid](/img/structure/B13810867.png)
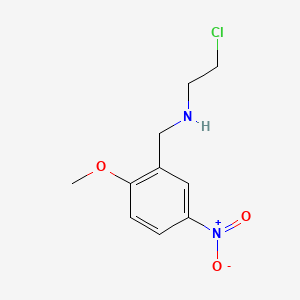
![1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one](/img/structure/B13810875.png)


